molecular formula C6H2BrCl2F B596263 2-Bromo-1,4-dichloro-3-fluorobenzene CAS No. 1373233-32-9

2-Bromo-1,4-dichloro-3-fluorobenzene

Cat. No.: B596263
CAS No.: 1373233-32-9
M. Wt: 243.884
InChI Key: GMIMUZZZXQHIAX-UHFFFAOYSA-N
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Description

2-Bromo-1,4-dichloro-3-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F and a molecular weight of 243.89 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-Bromo-1,4-dichloro-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1,4-dichloro-3-fluorobenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid or carbon tetrachloride to facilitate the reaction.

Industrial production methods may involve multi-step synthesis starting from readily available precursors. For example, the process might begin with the chlorination and fluorination of benzene, followed by bromination to introduce the bromine atom at the desired position .

Chemical Reactions Analysis

2-Bromo-1,4-dichloro-3-fluorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where other electrophiles replace one of the halogen atoms.

    Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

    Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include bromine, chlorine, fluorine, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Comparison with Similar Compounds

2-Bromo-1,4-dichloro-3-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which can lead to distinct reactivity and applications in various fields.

Properties

IUPAC Name

2-bromo-1,4-dichloro-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIMUZZZXQHIAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742961
Record name 2-Bromo-1,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373233-32-9
Record name 2-Bromo-1,4-dichloro-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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